molecular formula C25H23N5O3 B11183482 2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane

2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B11183482
M. Wt: 441.5 g/mol
InChI Key: HCZQFJAOHDQYAP-UHFFFAOYSA-N
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Description

2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane likely involves multiple steps, including the formation of the isoquinoline, pyridine, oxadiazole, and spirocyclic rings. Typical synthetic routes may involve:

    Formation of Isoquinoline Ring: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.

    Formation of Pyridine Ring: Pyridine derivatives can be synthesized via Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

    Formation of Oxadiazole Ring: This can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives.

    Spirocyclic Ring Formation: This step may involve a spirocyclization reaction, where a suitable precursor undergoes intramolecular cyclization.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the heterocyclic rings.

    Reduction: Reduction reactions could target the carbonyl group or other unsaturated bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases.

Industry

In industrial applications, it might be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Pyridine Derivatives: Compounds with pyridine rings.

    Oxadiazole Derivatives: Compounds with oxadiazole rings.

    Spirocyclic Compounds: Compounds with spirocyclic structures.

Uniqueness

The uniqueness of 2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane lies in its combination of multiple heterocyclic rings and spirocyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

isoquinolin-1-yl-[4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]methanone

InChI

InChI=1S/C25H23N5O3/c31-24(21-19-4-2-1-3-17(19)7-12-27-21)30-15-20(25(16-30)8-13-32-14-9-25)23-29-28-22(33-23)18-5-10-26-11-6-18/h1-7,10-12,20H,8-9,13-16H2

InChI Key

HCZQFJAOHDQYAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(CC2C3=NN=C(O3)C4=CC=NC=C4)C(=O)C5=NC=CC6=CC=CC=C65

Origin of Product

United States

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